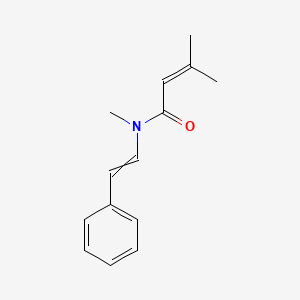![molecular formula C21H34O3 B12550582 1-(4-Nonylphenoxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol CAS No. 142078-72-6](/img/structure/B12550582.png)
1-(4-Nonylphenoxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Nonylphenoxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol is an organic compound that belongs to the class of alkylphenol ethoxylates. These compounds are known for their surfactant properties, making them useful in various industrial applications. The structure of this compound includes a nonylphenol group attached to a propan-2-ol backbone, with an additional prop-2-en-1-yl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Nonylphenoxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol typically involves the reaction of nonylphenol with epichlorohydrin, followed by the addition of allyl alcohol. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the reaction. The process can be summarized as follows:
Reaction of Nonylphenol with Epichlorohydrin: Nonylphenol reacts with epichlorohydrin in the presence of a base to form an intermediate glycidyl ether.
Addition of Allyl Alcohol: The intermediate glycidyl ether is then reacted with allyl alcohol to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
1-(4-Nonylphenoxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines can be used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated compounds, amines.
科学研究应用
1-(4-Nonylphenoxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol has several scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Studied for its potential effects on biological membranes and cellular processes.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.
作用机制
The mechanism of action of 1-(4-Nonylphenoxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol primarily involves its surfactant properties. The compound can reduce the surface tension of liquids, allowing for better mixing and interaction of different substances. This property is particularly useful in industrial applications where emulsification and dispersion are required. The molecular targets and pathways involved include interactions with lipid membranes and proteins, leading to changes in membrane fluidity and permeability.
相似化合物的比较
Similar Compounds
Nonylphenol Ethoxylates: Similar in structure but with varying lengths of ethoxylate chains.
Alkylphenol Ethoxylates: Compounds with different alkyl groups attached to the phenol ring.
Uniqueness
1-(4-Nonylphenoxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol is unique due to the presence of both nonylphenol and allyl groups, which confer distinct surfactant properties. The combination of these groups allows for specific interactions with both hydrophobic and hydrophilic substances, making it versatile in various applications.
属性
CAS 编号 |
142078-72-6 |
|---|---|
分子式 |
C21H34O3 |
分子量 |
334.5 g/mol |
IUPAC 名称 |
1-(4-nonylphenoxy)-3-prop-2-enoxypropan-2-ol |
InChI |
InChI=1S/C21H34O3/c1-3-5-6-7-8-9-10-11-19-12-14-21(15-13-19)24-18-20(22)17-23-16-4-2/h4,12-15,20,22H,2-3,5-11,16-18H2,1H3 |
InChI 键 |
USMRPECRDQNGIP-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCC1=CC=C(C=C1)OCC(COCC=C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


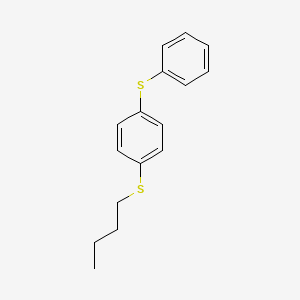
![Trichloro{4-[(trifluoroethenyl)oxy]phenyl}silane](/img/structure/B12550503.png)
![6-[2-(3-Chloro-4-methoxyphenyl)hydrazinylidene]-3-(diethylamino)cyclohexa-2,4-dien-1-one](/img/structure/B12550508.png)

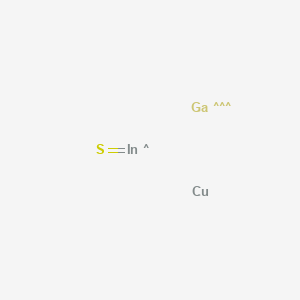
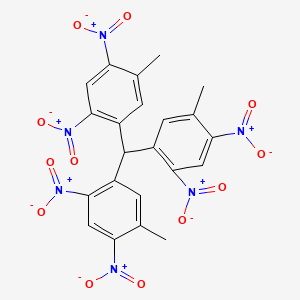
![3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline](/img/structure/B12550540.png)
![2-Naphthalenecarboxylic acid, 8-(phenylmethoxy)-4-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester](/img/structure/B12550542.png)
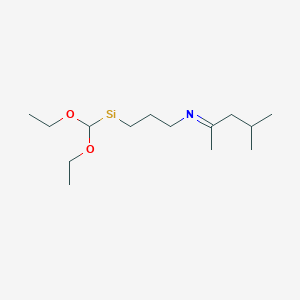
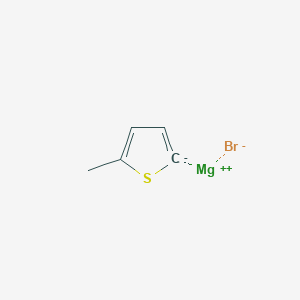

![3-[N-(2,3-dihydroxypropyl)-C-methylcarbonimidoyl]-4-hydroxy-1-phenylquinolin-2-one](/img/structure/B12550568.png)
![Ethyl 2-[4-(2-ethoxy-2-oxoethyl)sulfanylphenyl]sulfanylacetate](/img/structure/B12550578.png)
